
1-(3-Phenylpropyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)cyclopentanol is an organic compound that belongs to the class of cycloalkanols It features a cyclopentane ring substituted with a hydroxyl group and a 3-phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)cyclopentanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Phenylpropyl)cyclopentanone using sodium borohydride. The reaction typically takes place in an alcohol solvent such as methanol or ethanol, where the carbonyl group is reduced to a hydroxyl group .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of 1-(3-Phenylpropyl)cyclopentene in the presence of a metal catalyst such as palladium or platinum. This method is favored for its efficiency and scalability .
化学反応の分析
Types of Reactions: 1-(3-Phenylpropyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Various cyclopentanol derivatives.
Substitution: Cyclopentyl halides and other substituted cyclopentanes.
科学的研究の応用
1-(3-Phenylpropyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical reactions
作用機序
The mechanism of action of 1-(3-Phenylpropyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenylpropyl group contributes to its hydrophobic interactions, affecting its solubility and distribution in biological systems .
類似化合物との比較
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
1-Phenylcyclopentanol: Similar structure but with a phenyl group directly attached to the cyclopentane ring.
3-Phenylpropyl alcohol: Lacks the cyclopentane ring but has a similar phenylpropyl group.
Uniqueness: 1-(3-Phenylpropyl)cyclopentanol stands out due to the combination of the cyclopentane ring and the 3-phenylpropyl group, which imparts unique chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .
特性
CAS番号 |
53668-63-6 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
1-(3-phenylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14(10-4-5-11-14)12-6-9-13-7-2-1-3-8-13/h1-3,7-8,15H,4-6,9-12H2 |
InChIキー |
MJTWUCGKACWAMN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CCCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine](/img/structure/B14631768.png)

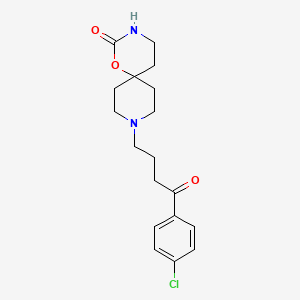
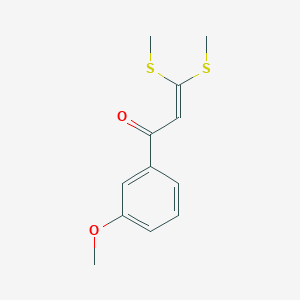

![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
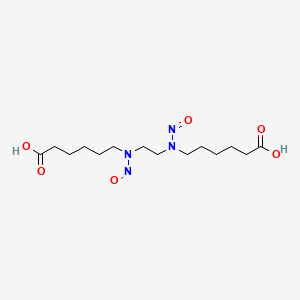
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
![[(Pyridin-2-yl)methanesulfonyl]acetonitrile](/img/structure/B14631804.png)
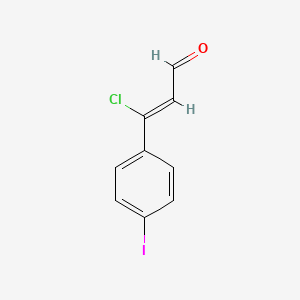
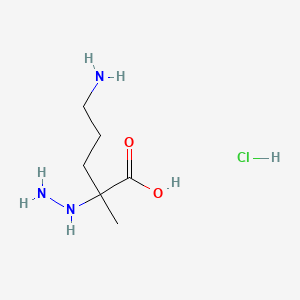
![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)
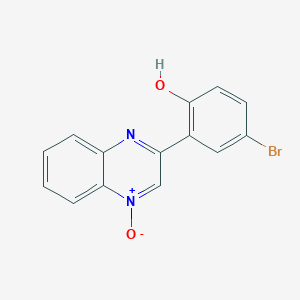
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14631817.png)
